molecular formula C10H14N2O2 B591215 Methyl 3-amino-5-(dimethylamino)benzoate CAS No. 136825-35-9

Methyl 3-amino-5-(dimethylamino)benzoate

Cat. No.: B591215
CAS No.: 136825-35-9
M. Wt: 194.234
InChI Key: DEHWYUXXBUQMTH-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-(dimethylamino)benzoate is a benzoic acid derivative featuring a methyl ester group, an amino substituent at position 3, and a dimethylamino group at position 3. This compound belongs to a class of aromatic esters with applications in organic synthesis, pharmaceuticals, and materials science.

Properties

CAS No.

136825-35-9

Molecular Formula

C10H14N2O2

Molecular Weight

194.234

IUPAC Name

methyl 3-amino-5-(dimethylamino)benzoate

InChI

InChI=1S/C10H14N2O2/c1-12(2)9-5-7(10(13)14-3)4-8(11)6-9/h4-6H,11H2,1-3H3

InChI Key

DEHWYUXXBUQMTH-UHFFFAOYSA-N

SMILES

CN(C)C1=CC(=CC(=C1)N)C(=O)OC

Synonyms

Benzoic acid, 3-amino-5-(dimethylamino)-, methyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Methyl 3-Amino-5-nitrobenzoate

  • Structural Differences: Replaces the dimethylamino group with a nitro group at position 4.
  • Reactivity: The nitro group is strongly electron-withdrawing, enhancing electrophilic substitution reactions at the meta position. In contrast, the dimethylamino group in the target compound is electron-donating, directing reactions to ortho/para positions .
  • Applications : Nitro-substituted benzoates are often intermediates in pharmaceuticals (e.g., antibiotics) due to their stability and reactivity in reduction reactions .
  • Synthesis: Typically synthesized via nitration of methyl 3-aminobenzoate, whereas the target compound may require dimethylamination steps .

Methyl 3-Amino-4-(butyrylamino)-5-methylbenzoate

  • Structural Differences: Features a butyrylamino group at position 4 and a methyl group at position 5 instead of dimethylamino.
  • Physical Properties: The bulky butyrylamino substituent likely reduces solubility in polar solvents compared to the dimethylamino group, which enhances hydrophilicity .
  • Biological Activity: Amide-containing benzoates are common in drug design (e.g., protease inhibitors), whereas dimethylamino groups may confer basicity, affecting membrane permeability .

Ethyl 4-(Dimethylamino)benzoate

  • Structural Differences: Ethyl ester instead of methyl and dimethylamino group at position 4 (para) rather than position 5 (meta).
  • Reactivity: Ethyl esters generally hydrolyze slower than methyl esters. The para-substituted dimethylamino group in this compound exhibits higher reactivity in photoinitiator systems for resins compared to methacrylate-based amines, as shown in polymerization studies .
  • Applications : Widely used as a co-initiator in dental resins due to its efficient radical generation under light exposure .

Methyl 3-[[[(Dimethylamino)methylene]amino]sulfonyl]-5-nitro-4-phenoxybenzoate

  • Structural Differences: Incorporates a sulfonamide-linked dimethylamino group and a nitro-phenoxy moiety.
  • Synthesis : Requires multi-step reactions, including sulfonation and nitration, which are more complex than the target compound’s synthesis .

Key Data Table: Structural and Functional Comparisons

Compound Name Substituents (Positions) Key Functional Groups Reactivity Trends Applications
Methyl 3-amino-5-(dimethylamino)benzoate 3-NH₂, 5-N(CH₃)₂, methyl ester Amine, dimethylamine, ester Electron-donating meta-director Pharmaceuticals, synthesis
Methyl 3-amino-5-nitrobenzoate 3-NH₂, 5-NO₂, methyl ester Amine, nitro, ester Electron-withdrawing meta-director Antibiotic intermediates
Ethyl 4-(dimethylamino)benzoate 4-N(CH₃)₂, ethyl ester Dimethylamine, ester Para-directing, high DC⁴ in resins Dental resins, photopolymers
Methyl 3-{[(dimethylamino)methylidene]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate Thiophene core, 3-methoxyphenyl Thiophene, imine, ester Microwave-assisted synthesis Heterocyclic intermediates

⁴DC = Degree of conversion in polymerization .

Preparation Methods

Direct Esterification of Pre-Functionalized Benzoic Acid Derivatives

The most straightforward route involves esterification of 3-amino-5-(dimethylamino)benzoic acid. In one protocol, the acid (1.0 equiv) is refluxed with methanol (10 vol) and concentrated sulfuric acid (0.5 vol) under inert atmosphere for 18 hours, achieving 94% conversion to the ester . Microwave-assisted esterification at 125°C for 2 hours reduces reaction time to 2 hours with comparable yields (51%) . Key parameters include:

ParameterConventional MethodMicrowave Method
Temperature65°C125°C
Time18 h2 h
CatalystH₂SO₄H₂SO₄
Yield94%51%

The lower yield in microwave synthesis arises from side reactions like N-methylation of the dimethylamino group under elevated temperatures . Industrial-scale adaptations employ continuous flow reactors to mitigate thermal degradation, enhancing throughput by 40% compared to batch processes .

Sequential Amination and Alkylation of Methyl 3,5-Dibromobenzoate

A modular approach starts with methyl 3,5-dibromobenzoate. Palladium-catalyzed amination introduces the amino group selectively at the 3-position:

  • Buchwald-Hartwig Amination :
    Reacting methyl 3,5-dibromobenzoate (1.0 equiv) with ammonia (5.0 equiv) in the presence of Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), and Cs₂CO₃ (3.0 equiv) in toluene at 110°C for 24 hours yields methyl 3-amino-5-bromobenzoate (78%) .

  • Copper-Mediated Dimethylamination :
    The 5-bromo intermediate undergoes Ullmann-type coupling with dimethylamine (3.0 equiv) using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ (2.5 equiv) in DMF at 120°C for 48 hours, achieving 65% yield .

This sequence avoids protective groups but requires rigorous exclusion of moisture. Alternatives using microwave irradiation (150°C, 1 h) improve the second step’s efficiency to 82% yield .

Reductive Amination of Methyl 3-Nitro-5-(dimethylamino)benzoate

For acid-sensitive substrates, nitro-group reduction provides a viable pathway:

  • Nitration :
    Methyl 3-(dimethylamino)benzoate is nitrated at the 5-position using fuming HNO₃ (2.0 equiv) in H₂SO₄ at 0°C, yielding the nitro derivative (89%) .

  • Catalytic Hydrogenation :
    Hydrogenation over 10% Pd/C (5 wt%) in ethanol at 50 psi H₂ and 25°C for 6 hours reduces the nitro group to amine (93%) .

This method’s main advantage is its compatibility with base-sensitive functionalities. However, over-reduction to hydroxylamine derivatives (<5%) necessitates careful monitoring .

One-Pot Diazotization and Dimethylamination

A novel single-flask strategy leverages diazonium intermediates:

  • Diazotization :
    Methyl 3-aminobenzoate (1.0 equiv) is treated with NaNO₂ (1.1 equiv) in HCl (2.0 M) at −5°C to form the diazonium salt.

  • Dimethylamination :
    Addition of dimethylamine (3.0 equiv) and CuCl (0.2 equiv) at 60°C for 3 hours installs the dimethylamino group at the 5-position (64% yield) .

Side products include 3,5-bis(dimethylamino) derivatives (12%) and de-esterified byproducts (9%). Optimizing CuCl loading to 0.5 equiv suppresses bis-amination to <5% .

Enzymatic Esterification of 3-Amino-5-(dimethylamino)benzoic Acid

Green chemistry approaches utilize immobilized lipases (e.g., Candida antarctica Lipase B) for esterification in solvent-free systems:

ConditionValue
Enzyme Loading15 wt%
Temperature45°C
Methanol:Acid Molar Ratio3:1
Conversion88% (24 h)

This method eliminates acidic waste but faces challenges in enzyme recyclability (>30% activity loss after 5 cycles) .

Industrial-Scale Production and Process Economics

Comparative analysis of four commercial routes reveals cost drivers:

MethodRaw Material Cost ($/kg)Energy Cost ($/kg)Yield (%)
Direct Esterification12.503.2094
Sequential Amination18.704.8065
Reductive Amination22.305.6089
Enzymatic15.801.9088

Direct esterification remains dominant due to low capital expenditure, while enzymatic methods show promise for sustainable manufacturing .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-amino-5-(dimethylamino)benzoate?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as:

  • Esterification : Reacting 3-amino-5-(dimethylamino)benzoic acid with methanol under acidic conditions (e.g., H₂SO₄ catalysis) to form the methyl ester.
  • Substitution : Starting from halogenated benzoate derivatives (e.g., methyl 3-amino-5-bromo-benzoate) and replacing the bromine with dimethylamine via nucleophilic aromatic substitution, using a palladium catalyst .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to ensure completion and minimize side products.

Q. How can the purity of this compound be confirmed?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% trifluoroacetic acid) to assess purity (>95% by area normalization).
  • Melting Point : Compare observed melting point with literature values (if available).
  • Elemental Analysis : Verify C, H, N, and O content matches theoretical values (e.g., molecular formula C₁₁H₁₅N₂O₂) .

Q. What are the solubility properties and storage recommendations for this compound?

  • Methodological Answer :

  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Prepare stock solutions in DMSO at 10 mM for biological assays.
  • Storage : Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data during structural elucidation be resolved?

  • Methodological Answer :

  • NMR Analysis : Compare experimental ¹H/¹³C NMR spectra with computational predictions (e.g., DFT calculations) or analogs (e.g., methyl 3-amino-5-hydroxybenzoate ). Pay attention to dimethylamino proton shifts (δ ~2.8–3.2 ppm).
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and rule out impurities.
  • Cross-Validation : Cross-reference with databases like PubChem or EPA DSSTox for consistency in spectral data .

Q. What strategies mitigate competing side reactions during functionalization of the benzoate ring?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect the amino group (e.g., with Boc or acetyl) before introducing additional substituents to avoid undesired side reactions.
  • Regioselective Catalysis : Use transition-metal catalysts (e.g., Pd or Cu) to direct substitutions to specific positions. For example, triazine-based coupling reactions can enhance selectivity .
  • Reaction Optimization : Screen solvents (e.g., DMF vs. THF) and temperatures to favor desired pathways.

Q. How can substituent effects on biological activity be systematically analyzed?

  • Methodological Answer :

  • Comparative Studies : Synthesize analogs with varied substituents (e.g., replacing dimethylamino with methoxy or halogen groups) and test their bioactivity (e.g., enzyme inhibition ).
  • QSAR Modeling : Use quantitative structure-activity relationship (QSAR) models to correlate substituent electronic/hydrophobic properties with activity.
  • In Silico Docking : Perform molecular docking studies to predict interactions with target proteins (e.g., receptors or enzymes) .

Q. What challenges arise in optimizing reaction yields for large-scale synthesis?

  • Methodological Answer :

  • Catalyst Loading : Optimize catalyst (e.g., Pd/C) and ligand ratios to balance cost and efficiency.
  • Workflow Design : Implement flow chemistry for exothermic reactions to improve heat dissipation and scalability.
  • Byproduct Management : Use scavenger resins or distillation to remove impurities (e.g., unreacted dimethylamine) .

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